molecular formula C6H3F3INO B15055978 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine

2-(Difluoromethoxy)-6-fluoro-3-iodopyridine

Cat. No.: B15055978
M. Wt: 288.99 g/mol
InChI Key: KAJMYBQYIIHPGH-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-fluoro-3-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with difluoromethoxy, fluoro, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine typically involves the introduction of the difluoromethoxy group, the fluoro group, and the iodo group onto the pyridine ring. One common method involves the difluoromethylation of a pyridine derivative using difluoromethylation reagents. This process can be achieved through various methods, including metal-based catalysis and radical chemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods to introduce the difluoromethoxy group. The use of advanced difluoromethylation reagents and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-6-fluoro-3-iodopyridine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cross-coupling reactions can produce complex organic molecules with diverse functional groups .

Scientific Research Applications

2-(Difluoromethoxy)-6-fluoro-3-iodopyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluoro groups can influence the compound’s reactivity and binding affinity to target molecules, potentially affecting biological processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethoxylated pyridines and fluorinated heterocycles. These compounds share structural similarities but may differ in their specific substituents and chemical properties .

Uniqueness

2-(Difluoromethoxy)-6-fluoro-3-iodopyridine is unique due to the presence of both difluoromethoxy and fluoro groups on the pyridine ring, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H3F3INO

Molecular Weight

288.99 g/mol

IUPAC Name

2-(difluoromethoxy)-6-fluoro-3-iodopyridine

InChI

InChI=1S/C6H3F3INO/c7-4-2-1-3(10)5(11-4)12-6(8)9/h1-2,6H

InChI Key

KAJMYBQYIIHPGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1I)OC(F)F)F

Origin of Product

United States

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